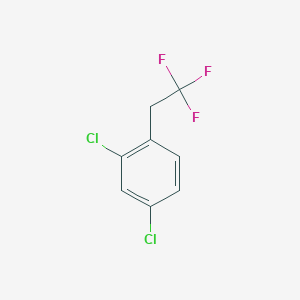

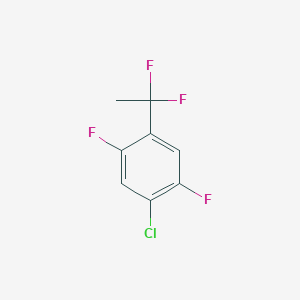

1-(1,1-Difluoropropyl)-4-methylbenzene

Overview

Description

“(1,1-Difluoropropyl)benzene” is a chemical compound with the CAS Number: 74185-83-4 . It has a molecular weight of 156.18 .

Molecular Structure Analysis

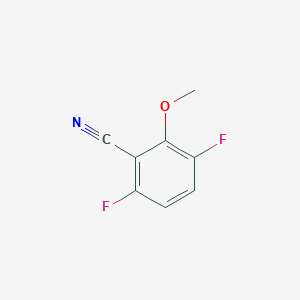

The InChI code for “(1,1-Difluoropropyl)benzene” is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“(1,1-Difluoropropyl)benzene” has a boiling point of 25/2mm .Scientific Research Applications

Thermal Rearrangement Studies

- Thermal Rearrangement of Substituted Difluoro(methylene)cyclopropane : Research explored the thermal conversion of difluoro(methylene)cyclopropanes (F2MCP), including compounds like 1-(3-(difluoromethylene)-2,2-dimethylcyclopropylsulfonyl)-4-methylbenzene. This study combined experimental and computational methods to investigate structure, stability, and reaction mechanisms of these compounds (Xiao-Chun Hang et al., 2011).

Chemical Synthesis and Modification

- Formylbenzene Diazonium Hexafluorophosphate Reagent for Tyrosine-Selective Modification of Proteins : A novel bench-stable crystalline diazonium salt, 4-Formylbenzene diazonium hexafluorophosphate (FBDP), was developed for selective reaction with tyrosine to install a bioorthogonal aldehyde functionality. This method facilitated the introduction of small molecule tags and functional molecules onto proteins, showcasing its application in chemical biology (J. Gavrilyuk et al., 2012).

Material Science and Liquid Crystals

- Synthesis and Characterization of Liquid Crystals : A study focused on the synthesis and characterization of chalcone derivatives, which include compounds structurally similar to 1-(1,1-Difluoropropyl)-4-methylbenzene, for applications in material science. The research demonstrated their properties and potential uses in non-linear optical (NLO) materials and light emission technology (V. Parol et al., 2020).

Electochemical Fluorination

- Electrochemical Fluorination of Aromatic Compounds : This research explored the electrochemical fluorination of various methylbenzenes, including difluoromethylbenzene, a compound related to 1-(1,1-Difluoropropyl)-4-methylbenzene. The study provides insights into the mechanisms and product profiles of these reactions (K. Momota et al., 1998).

Organometallic Chemistry

- Organometallic Chemistry Using Partially Fluorinated Benzenes : This research discusses the use of fluorobenzenes as solvents and ligands in organometallic chemistry. The study provides insights into the binding strength, reactivity, and potential for C-H and C-F bond activation in these compounds, which is relevant to understanding the chemical behavior of 1-(1,1-Difluoropropyl)-4-methylbenzene in similar contexts (S. Pike et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that fluorine-containing compounds, such as 1,1-difluorocyclopropane derivatives, have been found to be biologically active and are present in the structures of many substances such as antibiotics, anticancer, and antimycotic preparations .

Mode of Action

It’s known that the carbon atom of the 1,1-difluorocyclopropane system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack . This suggests that 1-(1,1-Difluoropropyl)-4-methylbenzene might interact with its targets through a similar mechanism.

Biochemical Pathways

Fluorine-containing compounds are known to profoundly modify the physicochemical properties of parent molecules, affecting charge distribution, electrostatic surface, and solubility, thus often leading to useful outcomes .

Pharmacokinetics

The compound’s boiling point is reported to be 25 °c at 2 mmhg , which might influence its volatility and hence its absorption and distribution in the body.

Result of Action

Fluorine-containing compounds are known to have a wide range of biological activities, including antimicrobial, anticancer, and other therapeutic effects .

Action Environment

The physicochemical properties of fluorine-containing compounds can be significantly affected by environmental factors such as ph, temperature, and the presence of other chemical entities .

properties

IUPAC Name |

1-(1,1-difluoropropyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-3-10(11,12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMWYWPQEOYBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoropropyl)-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)